molecular formula C29H28ClNO2 B11596831 4-{(2Z)-2-[3-chloro-2-(4-methylphenyl)-5-phenyl-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine

4-{(2Z)-2-[3-chloro-2-(4-methylphenyl)-5-phenyl-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine

Katalognummer: B11596831
Molekulargewicht: 458.0 g/mol
InChI-Schlüssel: TXANAMIQWJXMDT-MYYYXRDXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{2-[(4Z)-3-CHLORO-2-(4-METHYLPHENYL)-5-PHENYL-4,5-DIHYDRO-1-BENZOXEPIN-4-YLIDENE]ETHYL}MORPHOLINE is a complex organic compound with a unique structure that includes a benzoxepin ring, a morpholine ring, and various substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4Z)-3-CHLORO-2-(4-METHYLPHENYL)-5-PHENYL-4,5-DIHYDRO-1-BENZOXEPIN-4-YLIDENE]ETHYL}MORPHOLINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxepin ring, followed by the introduction of the morpholine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-{2-[(4Z)-3-CHLORO-2-(4-METHYLPHENYL)-5-PHENYL-4,5-DIHYDRO-1-BENZOXEPIN-4-YLIDENE]ETHYL}MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

4-{2-[(4Z)-3-CHLORO-2-(4-METHYLPHENYL)-5-PHENYL-4,5-DIHYDRO-1-BENZOXEPIN-4-YLIDENE]ETHYL}MORPHOLINE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-{2-[(4Z)-3-CHLORO-2-(4-METHYLPHENYL)-5-PHENYL-4,5-DIHYDRO-1-BENZOXEPIN-4-YLIDENE]ETHYL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzoxepin derivatives and morpholine-containing molecules. These compounds share structural features but may differ in their substituents and overall properties.

Uniqueness

4-{2-[(4Z)-3-CHLORO-2-(4-METHYLPHENYL)-5-PHENYL-4,5-DIHYDRO-1-BENZOXEPIN-4-YLIDENE]ETHYL}MORPHOLINE is unique due to its specific combination of a benzoxepin ring and a morpholine ring, along with its particular substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C29H28ClNO2

Molekulargewicht

458.0 g/mol

IUPAC-Name

4-[(2Z)-2-[3-chloro-2-(4-methylphenyl)-5-phenyl-5H-1-benzoxepin-4-ylidene]ethyl]morpholine

InChI

InChI=1S/C29H28ClNO2/c1-21-11-13-23(14-12-21)29-28(30)25(15-16-31-17-19-32-20-18-31)27(22-7-3-2-4-8-22)24-9-5-6-10-26(24)33-29/h2-15,27H,16-20H2,1H3/b25-15-

InChI-Schlüssel

TXANAMIQWJXMDT-MYYYXRDXSA-N

Isomerische SMILES

CC1=CC=C(C=C1)C2=C(/C(=C\CN3CCOCC3)/C(C4=CC=CC=C4O2)C5=CC=CC=C5)Cl

Kanonische SMILES

CC1=CC=C(C=C1)C2=C(C(=CCN3CCOCC3)C(C4=CC=CC=C4O2)C5=CC=CC=C5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.